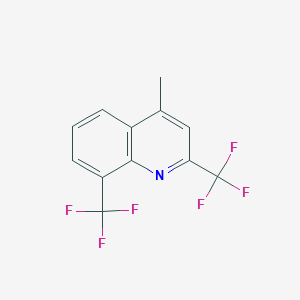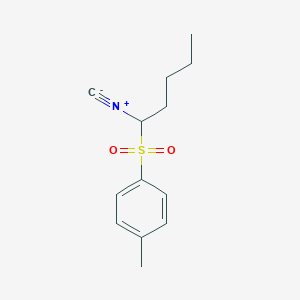
1-n-Butyl-1-tosylmethyl isocyanide
Vue d'ensemble
Description
1-n-Butyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .
Synthesis Analysis
Tosylmethyl isocyanide (TosMIC) is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .Molecular Structure Analysis
The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles and many more . The conversion of ketones to the homologous nitriles can also be formally described as a “reductive nitrilation”, as after addition of TosMIC to the ketone, the resulting α-hydroxy group is removed .Physical And Chemical Properties Analysis
1-n-Butyl-1-tosylmethyl isocyanide has a molecular formula of C13H17NO2S and a molecular weight of 251.34 . Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 .Safety and Hazards
1-n-Butyl-1-tosylmethyl isocyanide is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously .
Orientations Futures
Propriétés
Numéro CAS |
58379-83-2 |
|---|---|
Nom du produit |
1-n-Butyl-1-tosylmethyl isocyanide |
Formule moléculaire |
C13H17NO2S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
1-(1-isocyanopentylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C13H17NO2S/c1-4-5-6-13(14-3)17(15,16)12-9-7-11(2)8-10-12/h7-10,13H,4-6H2,1-2H3 |
Clé InChI |
UJVOYIUYZNRPPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

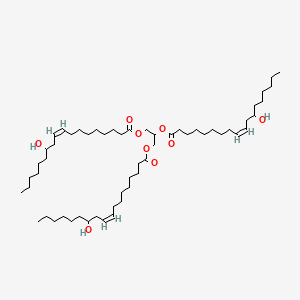


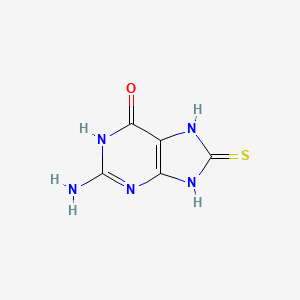
![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)

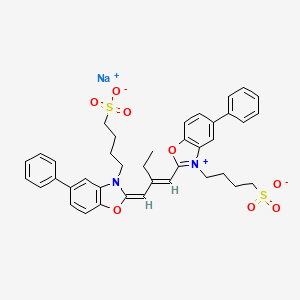

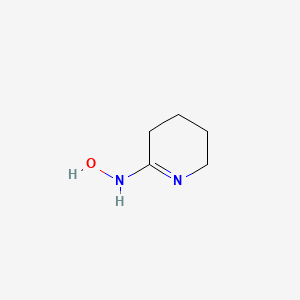
![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)


